molecular formula C13H20O2 B1235301 beta-Ionone epoxide CAS No. 23267-57-4

beta-Ionone epoxide

Cat. No.: B1235301
CAS No.: 23267-57-4
M. Wt: 208.30 g/mol
InChI Key: ZTJZJYUGOJYHCU-UHFFFAOYSA-N
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Description

Beta-Ionone epoxide: is a chemical compound with the molecular formula C13H20O2 . It is an epoxide derivative of beta-ionone, which is a significant component in the aroma of various plants and flowers. This compound is known for its applications in the flavor and fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Ionone epoxide can be synthesized through the epoxidation of beta-ionone. One common method involves using di(3,5-ditrifluoromethylphenyl)diselenide as a catalyst and hydrogen peroxide as an oxidizer. The reaction is carried out in a solvent under a nitrogen atmosphere, with the temperature controlled between 0-40°C . Another method employs selenium-doped silica materials as a catalyst, with molecular oxygen as the oxidant .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of recyclable catalysts and mild reaction conditions makes the process more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions: Beta-Ionone epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Ionone epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Ionone epoxide involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis and its potential biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it valuable in both synthetic chemistry and industrial applications. Its ability to undergo various chemical reactions and form a wide range of products further enhances its utility .

Properties

IUPAC Name

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZJYUGOJYHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC12C(CCCC1(O2)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051885
Record name 5,6-beta-Ionone epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23267-57-4
Record name 5,6-Epoxy-β-ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23267-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,6-beta-Ionone epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of β-ionone epoxide in the aroma profile of Korean flue-cured tobacco?

A1: β-Ionone epoxide is one of the identified volatile aroma components in Korean flue-cured tobacco (N.C. 2326) []. While not a major contributor to the overall aroma profile, its presence contributes to the complex mix of haylike, floral, and fruity notes characteristic of this tobacco variety.

Q2: Can you elaborate on the sensory characteristics associated with β-ionone epoxide in the context of Korean valerian root?

A3: The research highlights that β-ionone epoxide, along with other oxygenated compounds like borneol, bornyl acetate, bornyl iso-valerate, and p-ionone, contributes to the characteristic floral and woody aroma of the neutral fraction of Korean valerian root oil []. This suggests that β-ionone epoxide might impart a complex aroma profile with both floral and woody facets to the overall scent of the valerian root.

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